methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate
Description
The compound identified as “methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate” is a chemical entity with various applications in scientific research and industry. It is known for its unique chemical properties and reactivity, making it a valuable compound in multiple fields.
Properties
IUPAC Name |
methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-15(2)6-11(17)9(12(18)7-15)8-16-10-4-5-21-13(10)14(19)20-3/h4-5,8,16H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXPXSCXFXVEQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=C(SC=C2)C(=O)OC)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=C(SC=C2)C(=O)OC)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the final product. The removal of byproducts and solvents is crucial to obtain the crystalline form of the compound .
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substituting agents: Various halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: Employed in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate involves its interaction with specific molecular targets. It acts by converting amines into amides, carbamates, and ureas through a series of chemical reactions. The compound’s reactivity is driven by its ability to form stable intermediates, which then react with other molecules to produce the desired products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate include:
Phosgene: Used in similar synthetic reactions.
Imidazole: A key reagent in the synthesis of this compound.
Uniqueness
What sets this compound apart from similar compounds is its specific reactivity and the stability of its intermediates. This makes it particularly useful in organic synthesis and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
